

# Spectroscopic Profile of Diethyl 2-((phenylamino)methylene)malonate: A Technical Guide

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## Compound of Interest

**Compound Name:** Diethyl 2-((phenylamino)methylene)malonate

**Cat. No.:** B188736

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 2-((phenylamino)methylene)malonate** (CAS No. 54535-22-7), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Chemical Structure and Properties

IUPAC Name: Diethyl 2-(anilinomethylidene)propanedioate  
Synonyms: Diethyl 2-(anilinomethylene)malonate  
Molecular Formula:  $C_{14}H_{17}NO_4$   
Molecular Weight: 263.29 g/mol  
Physical Form: Solid

## Spectroscopic Data

The following sections present the key spectroscopic data for **Diethyl 2-((phenylamino)methylene)malonate**, crucial for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.28	t	7.1	6H, 2 x -OCH <sub>2</sub> CH <sub>3</sub>
4.17	q	7.1	4H, 2 x -OCH <sub>2</sub> CH <sub>3</sub>
7.08 - 7.35	m	-	5H, Phenyl-H
8.51	d	13.9	1H, =CH-NH
10.95	d	13.9	1H, -NH

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
14.7	-OCH <sub>2</sub> CH <sub>3</sub>
59.5	-OCH <sub>2</sub> CH <sub>3</sub>
91.6	=C(COOEt) <sub>2</sub>
116.9	Phenyl C-ortho
123.8	Phenyl C-para
129.2	Phenyl C-meta
140.7	Phenyl C-ipso
146.9	=CH-NH
165.6	C=O
169.3	C=O

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3250 - 3100	N-H stretching
3100 - 3000	Aromatic C-H stretching
2980 - 2850	Aliphatic C-H stretching
1710 - 1680	C=O stretching (ester)
1640 - 1620	C=C stretching
1600 - 1580	N-H bending
1500 - 1400	Aromatic C=C stretching
1250 - 1000	C-O stretching (ester)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
263	100	[M] <sup>+</sup> (Molecular Ion)
218	~60	[M - OEt] <sup>+</sup>
190	~40	[M - COOEt] <sup>+</sup>
144	~30	[M - 2 x COOEt + H] <sup>+</sup>
117	~25	[C <sub>6</sub> H <sub>5</sub> NH=CH <sub>2</sub> ] <sup>+</sup>
77	~20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

A solution of **Diethyl 2-((phenylamino)methylene)malonate** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL). Tetramethylsilane (TMS) is added as an internal

standard (0 ppm). The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a standard NMR spectrometer.

## FT-IR Spectroscopy

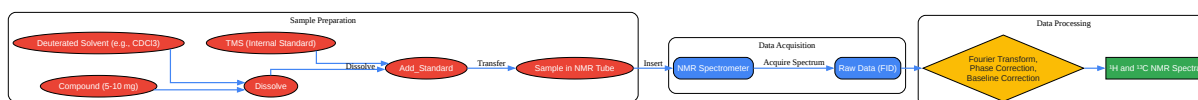
For solid samples, the thin solid film method is employed. A small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

## Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

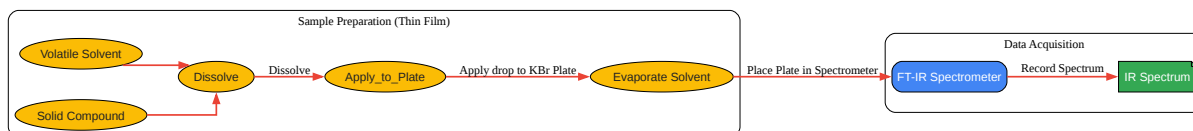
## Data Visualization

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.



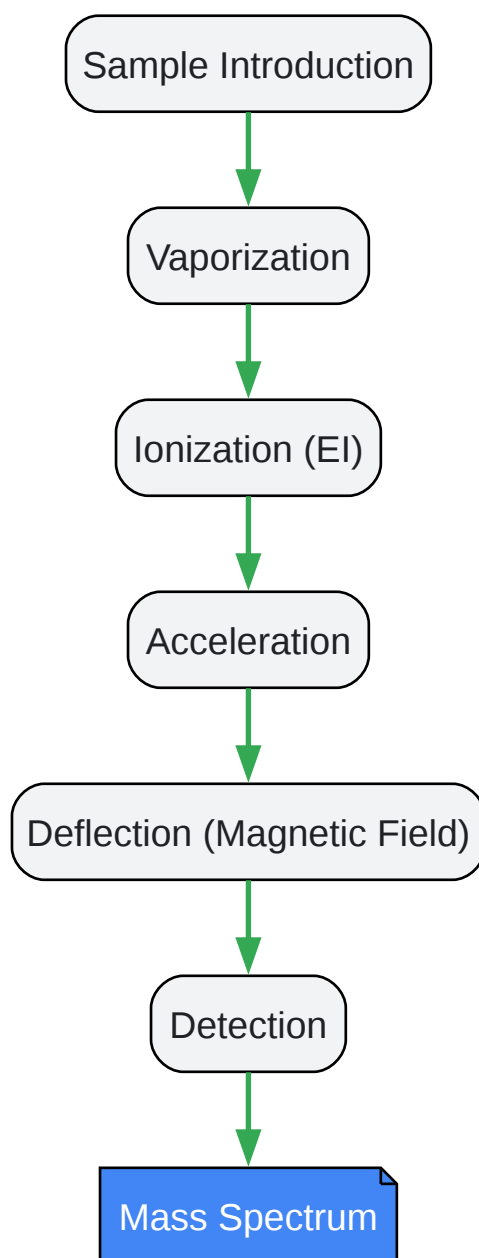
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for FT-IR Spectroscopy.



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Caption: Workflow for Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2-((phenylamino)methylene)malonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188736#spectroscopic-data-of-diethyl-2-phenylamino-methylene-malonate-nmr-ir-ms>]

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